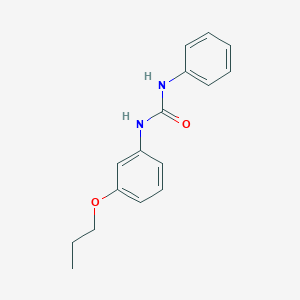
4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is known to possess various biochemical and physiological effects and is believed to have a mechanism of action that could prove useful in treating a range of diseases.
Wirkmechanismus
The mechanism of action of 4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound can disrupt cell division and induce cell death, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory properties, 4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide has been found to possess various other biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacteria and fungi, making it a potential antimicrobial agent. Additionally, this compound has been found to possess antioxidant properties, which could be useful in preventing oxidative damage in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its potential as a multi-targeted therapeutic agent. This compound exhibits various biochemical and physiological effects, making it a versatile tool for studying a range of diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize toxicity.
Zukünftige Richtungen
There are various future directions for the study of 4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide. One potential direction is the development of novel analogs of this compound with improved efficacy and reduced toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and microbial infections. Finally, studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential while minimizing toxicity.
Synthesemethoden
The synthesis of 4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 2-aminothiazole with 4-bromo-N-butylbenzamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide have been explored in various scientific research studies. This compound has been found to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the treatment of cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, which could be useful in treating a range of inflammatory diseases.
Eigenschaften
Produktname |
4-sec-butoxy-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
4-butan-2-yloxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N2O2S/c1-3-10(2)18-12-6-4-11(5-7-12)13(17)16-14-15-8-9-19-14/h4-10H,3H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
YTQKYIUNVLGXJO-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)

![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)

![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)

![N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B267075.png)
![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)
![4-{[3-(2-chlorophenyl)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267079.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)